molecular formula C15H18N4 B12229003 2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine

2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine

Cat. No.: B12229003
M. Wt: 254.33 g/mol
InChI Key: SBLGPPBZSQOVIG-UHFFFAOYSA-N
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Description

2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyrazine ring attached to a piperazine moiety, which is further substituted with a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-methylphenylpiperazine with pyrazine derivatives. One common method includes the nucleophilic substitution reaction where 2-methylphenylpiperazine reacts with a pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine
  • 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine
  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]pyrazine

Uniqueness

2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the 2-methylphenyl group may enhance its binding affinity to certain receptors and alter its metabolic stability compared to other similar compounds.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C15H18N4/c1-13-4-2-3-5-14(13)18-8-10-19(11-9-18)15-12-16-6-7-17-15/h2-7,12H,8-11H2,1H3

InChI Key

SBLGPPBZSQOVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3

Origin of Product

United States

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